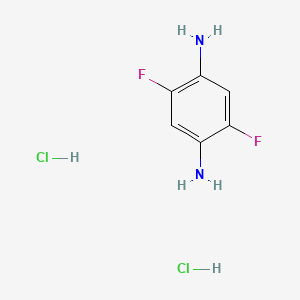
2,5-Difluorobenzene-1,4-diamine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Difluorobenzene-1,4-diamine dihydrochloride is a chemical compound with the molecular formula C6H8Cl2F2N2 and a molecular weight of 217.05 g/mol . It is a derivative of benzene, where two fluorine atoms are substituted at the 2 and 5 positions, and two amino groups are substituted at the 1 and 4 positions. This compound is commonly used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-difluorobenzene-1,4-diamine dihydrochloride typically involves the reduction of 2,5-difluoro-1,4-dinitrobenzene. This reduction can be achieved using hydrogen gas in the presence of a palladium catalyst (Pd/C) in a methanol solvent . The reaction is carried out under an inert atmosphere, such as nitrogen, to prevent oxidation.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the same reduction reaction, but with optimized conditions to ensure higher yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and recrystallization, are common in industrial settings .
化学反应分析
Types of Reactions: 2,5-Difluorobenzene-1,4-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Further reduction can lead to the formation of tetrahydro derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as alkyl halides and acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Formation of difluoroquinones.
Reduction: Formation of tetrahydro derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
科学研究应用
2,5-Difluorobenzene-1,4-diamine dihydrochloride is utilized in various fields of scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in cancer research due to its ability to interact with DNA.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 2,5-difluorobenzene-1,4-diamine dihydrochloride involves its interaction with biological molecules, particularly proteins and nucleic acids. The compound can form covalent bonds with amino acid residues in proteins, leading to inhibition of enzyme activity. In the context of DNA, it can intercalate between base pairs, disrupting the normal function of the DNA molecule and potentially leading to cell death .
相似化合物的比较
2,5-Diamino-1,4-benzenedithiol Dihydrochloride: Similar structure but with thiol groups instead of fluorine atoms.
2,5-Difluoroaniline: Lacks the additional amino group at the 4 position.
2,5-Difluorobenzene-1,4-diamine: The base compound without the dihydrochloride salt form.
Uniqueness: 2,5-Difluorobenzene-1,4-diamine dihydrochloride is unique due to the presence of both fluorine and amino groups, which impart distinct chemical reactivity and biological activity. The dihydrochloride form enhances its solubility in water, making it more suitable for biological applications.
属性
IUPAC Name |
2,5-difluorobenzene-1,4-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N2.2ClH/c7-3-1-5(9)4(8)2-6(3)10;;/h1-2H,9-10H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLWMAPWKZWCHKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)N)F)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Cl2F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4140-67-4 |
Source


|
| Record name | 2,5-difluorobenzene-1,4-diamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














